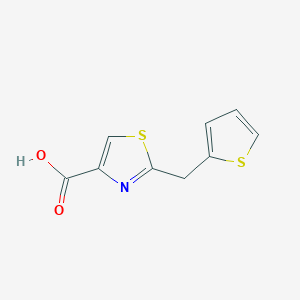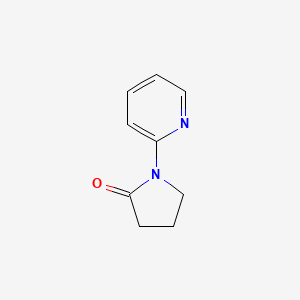
1-(2-Pyridyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyridyl)-2-pyrrolidinone is a heterocyclic organic compound that features a pyridine ring attached to a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Pyridyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-pyridylamine with γ-butyrolactone in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
化学反应分析
Types of Reactions: 1-(2-Pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a catalyst.
Major Products:
科学研究应用
1-(2-Pyridyl)-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(2-Pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
相似化合物的比较
1-(2-Pyridyl)piperazine: Another pyridine-containing compound with similar structural features but different biological activities.
2-(2-Pyridyl)ethanol: A compound with a pyridine ring and an ethanol moiety, used in different chemical applications.
2-(2-Pyridyl)acetic acid: A pyridine derivative with carboxylic acid functionality, used in organic synthesis.
Uniqueness: 1-(2-Pyridyl)-2-pyrrolidinone is unique due to its specific combination of a pyridine ring and a pyrrolidinone moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
1-pyridin-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O/c12-9-5-3-7-11(9)8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2 |
InChI 键 |
FXEIWRHQBVIQFV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13687710.png)
![2-(2-Chlorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13687717.png)
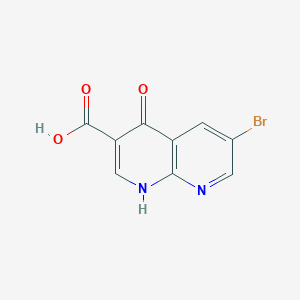

![[4-(3,4-Dichlorobenzyloxy)phenyl]-hydroxy-acetic acid methyl ester](/img/structure/B13687737.png)
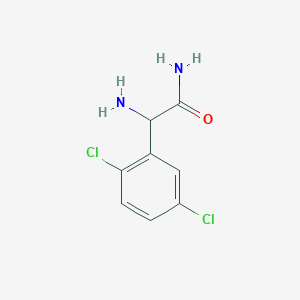
![2-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B13687754.png)
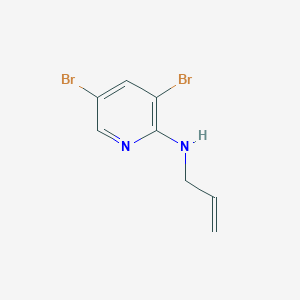
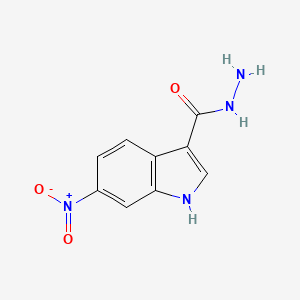
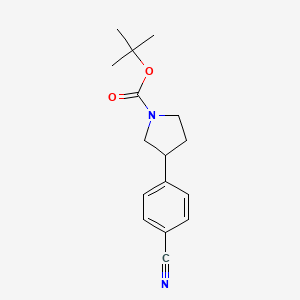

![Ethyl 4-[Benzyl(2-ethoxy-2-oxoethyl)amino]-1-Boc-pyrrolidine-3-carboxylate](/img/structure/B13687794.png)
